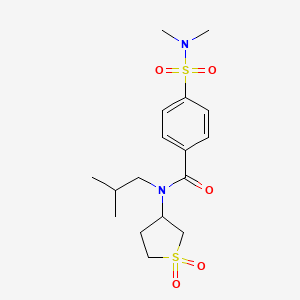

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

Beschreibung

The compound 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzene ring. Its structure includes a tetrahydrothiophen-3-yl moiety (1,1-dioxidized) and an isobutyl group as substituents on the amide nitrogen.

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S2/c1-13(2)11-19(15-9-10-25(21,22)12-15)17(20)14-5-7-16(8-6-14)26(23,24)18(3)4/h5-8,13,15H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHVPPCUITHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, focusing on antitumor and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure

The molecular formula of the compound is , and its structural features suggest it may interact with biological systems through various mechanisms. The presence of a sulfamoyl group and a tetrahydrothiophene moiety indicates potential for diverse biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity . In vitro assays have been conducted on several cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).

Key Findings:

- IC50 Values: The compound demonstrated varying effectiveness across different cell lines:

- A549:

- HCC827:

- NCI-H358:

These values indicate significant cytotoxicity against these cancer cell lines, suggesting that the compound may inhibit cell proliferation effectively.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against various pathogens. Studies have tested its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Activity Data:

- The compound exhibited notable inhibition zones in agar diffusion tests, although specific quantitative data (e.g., MIC values) were not provided in the available literature.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary insights suggest:

- DNA Interaction: Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition: The sulfamoyl group may interact with enzymes involved in cell proliferation or survival pathways.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Lung Cancer Models: In a study using 2D and 3D culture systems, the compound showed higher effectiveness in 2D assays compared to 3D models, indicating a need for further optimization in drug delivery systems.

- Combination Therapies: Research is ongoing into the use of this compound in combination with established chemotherapeutics to enhance efficacy while minimizing toxicity.

Vergleich Mit ähnlichen Verbindungen

Sulfamoyl-Containing Benzamides

Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)

- Structural Differences : Replaces the tetrahydrothiophen and isobutyl groups with a 4-bromophenylthiazole ring.

- Activity : Demonstrated potent NF-κB signal prolongation in a high-throughput screen (HTS), enhancing adjuvant activity when combined with toll-like receptor (TLR) agonists .

- Key Insight : The thiazole ring may improve cellular permeability compared to the target compound’s tetrahydrothiophen moiety, though this remains speculative without direct data.

(E)-N-(6-(N,N-Dimethylsulfamoyl)benzothiazole-2-yl)-3-(3,4,5-Trimethoxyphenyl) Acrylamide

- Structural Differences : Incorporates a benzothiazole core linked to a trimethoxyphenyl acrylamide.

- Activity : Part of a patent for therapeutic agents, though specific indications are undisclosed. The benzothiazole group may confer enhanced binding to kinase targets due to planar aromaticity .

Comparison Table 1: Sulfamoyl-Containing Benzamides

Sulfonamide Derivatives

4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structural Differences : Substitutes the sulfamoyl group with a sulfonamide linkage and adds a methyl-oxazole ring.

- Activity : Synthesized for antimicrobial screening, highlighting the role of sulfonamide groups in targeting bacterial enzymes (e.g., carbonic anhydrase) .

- Key Insight : The target compound’s dimethylsulfamoyl group may reduce metabolic instability compared to sulfonamides, though this requires validation.

Tetrahydrothiophen-Containing Analogs

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide

- Structural Differences : Replaces the dimethylsulfamoyl group with a hexyloxy chain and substitutes isobutyl with 4-isopropylbenzyl.

Comparison Table 2: Tetrahydrothiophen-Containing Benzamides

Mechanistic and Pharmacokinetic Considerations

- Sulfamoyl vs.

- Tetrahydrothiophen Dioxide : The 1,1-dioxide group may enhance solubility via polar interactions, contrasting with aromatic heterocycles (e.g., thiazole in Compound 50), which prioritize target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.